Cas no 1159976-78-9 (4-(3-Bromo-1,2-oxazol-5-yl)pyridine)

4-(3-Bromo-1,2-oxazol-5-yl)pyridine is a heterocyclic compound featuring a brominated oxazole ring fused to a pyridine moiety. This structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The bromine substituent enhances reactivity, enabling efficient cross-coupling reactions such as Suzuki or Sonogashira couplings. Its rigid aromatic framework contributes to stability while allowing precise functionalization. The compound is suitable for applications requiring tailored electronic or steric properties, including ligand design in catalysis. High purity and well-defined reactivity make it a reliable choice for research and industrial applications demanding controlled molecular modifications.
4-(3-Bromo-1,2-oxazol-5-yl)pyridine structure
1159976-78-9 structure
Product Name:4-(3-Bromo-1,2-oxazol-5-yl)pyridine
CAS No:1159976-78-9
MF:C8H5BrN2O
MW:225.042100667953
CID:4729758
PubChem ID:129958766
Update Time:2025-06-26

4-(3-Bromo-1,2-oxazol-5-yl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 4-(3-bromo-1,2-oxazol-5-yl)pyridine
    • MFCD04035589
    • SY338627
    • 1159976-78-9
    • 3-Bromo-5-(pyridin-4-yl)isoxazole
    • 3-Bromo-5-(4-pyridyl)isoxazole
    • 4-(3-Bromo-1,2-oxazol-5-yl)pyridine
    • Inchi: 1S/C8H5BrN2O/c9-8-5-7(12-11-8)6-1-3-10-4-2-6/h1-5H
    • InChI Key: DONVIGXHTYJGJI-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C2C=CN=CC=2)ON=1

Computed Properties

  • Exact Mass: 223.95853g/mol
  • Monoisotopic Mass: 223.95853g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 150
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 38.9Ų

4-(3-Bromo-1,2-oxazol-5-yl)pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Cooke Chemical
M8354355-50mg
4-(3-Bromo-1,2-oxazol-5-yl)pyridine
1159976-78-9 ≥95%
50mg
RMB 1152.00 2025-02-21
Cooke Chemical
M8354355-250mg
4-(3-Bromo-1,2-oxazol-5-yl)pyridine
1159976-78-9 ≥95%
250mg
RMB 3432.00 2025-02-21

Additional information on 4-(3-Bromo-1,2-oxazol-5-yl)pyridine

Recent Advances in the Application of 4-(3-Bromo-1,2-oxazol-5-yl)pyridine (CAS: 1159976-78-9) in Chemical Biology and Pharmaceutical Research

The compound 4-(3-Bromo-1,2-oxazol-5-yl)pyridine (CAS: 1159976-78-9) has recently emerged as a promising scaffold in medicinal chemistry and chemical biology research. This heterocyclic compound, featuring both oxazole and pyridine moieties, has demonstrated significant potential in drug discovery programs targeting various disease pathways. Recent studies have highlighted its utility as a versatile building block for the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other enzyme modulators.

Structural analyses of 4-(3-Bromo-1,2-oxazol-5-yl)pyridine reveal its unique electronic properties that make it particularly suitable for molecular interactions with biological targets. The bromine atom at the 3-position of the oxazole ring serves as an excellent handle for further functionalization through cross-coupling reactions, while the pyridine nitrogen provides a potential hydrogen bond acceptor site. These features have been exploited in several recent drug discovery campaigns, as evidenced by multiple patent applications and research publications in 2022-2023.

In a recent study published in the Journal of Medicinal Chemistry (2023), researchers utilized 4-(3-Bromo-1,2-oxazol-5-yl)pyridine as a key intermediate in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The compound's ability to maintain optimal physicochemical properties while allowing for diverse structural modifications contributed to the development of candidates with improved pharmacokinetic profiles. The resulting molecules showed potent inhibition of BTK (IC50 values in the low nanomolar range) and promising activity in preclinical models of autoimmune diseases.

Another significant application has been reported in the field of antibacterial research. Scientists at a major pharmaceutical company have incorporated 4-(3-Bromo-1,2-oxazol-5-yl)pyridine into novel compounds targeting bacterial DNA gyrase. The electron-withdrawing nature of the bromo-oxazole moiety was found to enhance binding affinity to the target enzyme while maintaining favorable solubility characteristics. This work, published in Antimicrobial Agents and Chemotherapy (2023), demonstrates the compound's versatility across different therapeutic areas.

The synthetic accessibility of 4-(3-Bromo-1,2-oxazol-5-yl)pyridine has also been improved through recent methodological advances. A 2022 publication in Organic Process Research & Development described an optimized large-scale synthesis route that significantly reduces production costs while maintaining high purity (>99%). This development is particularly important for facilitating further research and potential commercialization of derivatives based on this scaffold.

Looking forward, the unique properties of 4-(3-Bromo-1,2-oxazol-5-yl)pyridine position it as a valuable tool in chemical biology probe development and drug discovery. Several ongoing studies are exploring its use in PROTAC (proteolysis targeting chimera) designs and covalent inhibitor development. The compound's balanced lipophilicity and polarity, combined with its synthetic versatility, suggest that it will continue to play an important role in medicinal chemistry research in the coming years.

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